molecular formula C5H3FN2O2 B570327 5-Fluoropyrimidine-2-carboxylic acid CAS No. 1196151-51-5

5-Fluoropyrimidine-2-carboxylic acid

Cat. No. B570327
CAS RN: 1196151-51-5
M. Wt: 142.089
InChI Key: BRHVWYOCJKRZBG-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C5H3FN2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Fluoropyrimidine-2-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a fluorine atom at the 5th position and a carboxylic acid group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoropyrimidine-2-carboxylic acid include a molecular weight of 141.10 g/mol . Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the available resources.

Scientific Research Applications

Cancer Treatment

5-Fluoropyrimidine-2-carboxylic acid is closely related to fluorinated pyrimidines like 5-Fluorouracil (5-FU), which are widely used in cancer treatment. These compounds inhibit DNA and RNA synthesis by incorporating active nucleotides into nucleic acids, effectively targeting cancer cells .

Pharmacogenomics

In the field of pharmacogenomics, fluoropyrimidines are tailored for individual patients to optimize therapy outcomes. This personalized approach considers genetic variations that affect drug metabolism and response .

Synthesis of Bioactive Compounds

Fluorinated pyrimidines serve as starting materials for synthesizing various bioactive compounds. For example, they are used to produce AMPA potentiators, which have applications in neurological research and treatment .

Mechanism of Action

Target of Action

The primary target of 5-Fluoropyrimidine-2-carboxylic acid, a derivative of 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it an attractive target for anticancer drugs .

Mode of Action

5-Fluoropyrimidine-2-carboxylic acid, like 5-FU, exerts its action by inhibiting TS . The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, preventing the conversion of deoxyuridylic acid to thymidylic acid . This inhibition disrupts DNA synthesis and leads to cell death .

Biochemical Pathways

The biochemical pathway affected by 5-Fluoropyrimidine-2-carboxylic acid involves the conversion of uracil to thymine in DNA synthesis . By inhibiting TS, the compound disrupts this pathway, leading to an imbalance in the nucleotide pool, which can cause DNA damage and cell death .

Pharmacokinetics

The pharmacokinetics of 5-Fluoropyrimidine-2-carboxylic acid would be similar to that of 5-FU, given their structural similarity. 5-FU is metabolized primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for converting over 85% of 5-FU to an inactive metabolite . Genetic variations in the DPYD gene, which encodes DPD, can significantly affect the metabolism of 5-FU, leading to variations in drug response and toxicity .

Result of Action

The result of the action of 5-Fluoropyrimidine-2-carboxylic acid is the disruption of DNA synthesis, leading to DNA damage and ultimately cell death . This makes it an effective agent in the treatment of various cancers.

Action Environment

The action of 5-Fluoropyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the DPYD gene can affect the metabolism of the drug and its efficacy . Additionally, factors such as the tumor microenvironment and the presence of other medications can also influence the drug’s action.

properties

IUPAC Name

5-fluoropyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHVWYOCJKRZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735178
Record name 5-Fluoropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyrimidine-2-carboxylic acid

CAS RN

1196151-51-5
Record name 5-Fluoropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyrimidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the stable conformations of 5-fluoropyrimidine-2-carboxylic acid and how were they determined?

A1: The study identified two stable conformations of 5-fluoropyrimidine-2-carboxylic acid: cis and trans. These conformations were determined using Density Functional Theory (DFT) calculations with the B3LYP functional and basis sets augmented with diffuse functions []. The key structural difference between the two conformations lies in the dihedral angle formed by the C-C-O-H atoms of the carboxylic acid group. The study further investigated the vibrational characteristics (Infrared spectrum), electronic transitions (TD-DFT), and bonding interactions (NBO analysis) of both conformations [].

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